3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide
CAS No.:
Cat. No.: VC15724190
Molecular Formula: C16H14Cl3N3O3
Molecular Weight: 402.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14Cl3N3O3 |
|---|---|
| Molecular Weight | 402.7 g/mol |
| IUPAC Name | 3-nitro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide |
| Standard InChI | InChI=1S/C16H14Cl3N3O3/c1-10-4-2-6-12(8-10)20-15(16(17,18)19)21-14(23)11-5-3-7-13(9-11)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
| Standard InChI Key | IYGLLOYXTDRWBF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
3-Nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide is a synthetic organic compound with potential applications in medicinal chemistry and material science. This compound is characterized by its nitrobenzamide backbone and the presence of a trichloromethyl-substituted aniline derivative. Below, we provide a detailed chemical profile, synthesis insights, and potential applications based on available data.
Chemical Profile
| Property | Details |
|---|---|
| IUPAC Name | 3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide |
| Molecular Formula | C<sub>16</sub>H<sub>14</sub>Cl<sub>3</sub>N<sub>3</sub>O<sub>3</sub> |
| Molecular Weight | 416.7 g/mol |
| Structure | Contains a nitro group (-NO<sub>2</sub>) on a benzamide scaffold with a trichloromethyl group attached to an aniline derivative. |
| SMILES Notation | CC1=CC(=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)N+[O-])C |
| InChIKey | GRHVDRMWUHOIQU-UHFFFAOYSA-N |
Synthesis
The synthesis of 3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide typically involves:
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Amide Bond Formation: Reaction between a nitro-substituted benzoyl chloride and a substituted aniline derivative.
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Trichloromethylation: Incorporation of the trichloromethyl group via halogenation or substitution reactions.
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Purification: Crystallization or chromatographic techniques to purify the final product.
Characterization Techniques
The compound is characterized using:
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Nuclear Magnetic Resonance (NMR): Provides structural confirmation through proton (H) and carbon (C) spectra.
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Infrared Spectroscopy (IR): Identifies functional groups such as nitro (-NO<sub>2</sub>) and amide (-CONH-) through characteristic stretching vibrations.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-Ray Crystallography: Determines the three-dimensional molecular structure.
Medicinal Chemistry
The structural features of this compound suggest potential bioactivity:
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The nitro group and amide linkage are common in pharmacophores for antimicrobial and anticancer agents.
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The trichloromethyl group may enhance lipophilicity, aiding membrane permeability.
Material Science
The compound's unique electronic structure could make it useful in:
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Organic semiconductors or optoelectronic devices.
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Functionalized polymers for advanced materials.
Safety and Handling
Due to the presence of multiple reactive groups (e.g., nitro and trichloromethyl), this compound requires careful handling:
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Toxicity: Potentially harmful if inhaled or ingested; may cause irritation upon contact with skin or eyes.
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Storage: Store in a cool, dry place away from light and moisture.
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